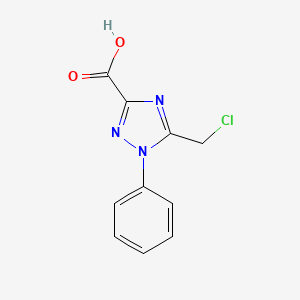

5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-8-12-9(10(15)16)13-14(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDVSJICHNMPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180398 | |

| Record name | 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-24-0 | |

| Record name | 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization from Oxamohydrazide and Formamidine

A patented method describes synthesizing 1,2,4-triazole-3-carboxamides by reacting oxamohydrazide with formamidine or its salts under controlled conditions to afford the triazole ring with a carboxamide group at the 3-position. This method avoids the generation of malodorous by-products like hydrogen sulfide, which are common in other sulfur-containing routes, and improves yield and process simplicity.

Esterification and Rearrangement Routes

Ethyl esters of 1,2,4-triazole-3-carboxylic acid can be prepared via reaction of thioxamide acid ethyl ester with formylhydrazine at 50–60 °C to yield ethyl (2-formylhydrazino)iminoacetate, which upon heating to 160 °C undergoes dehydration and ring closure. This ester intermediate can be hydrolyzed to the free acid.

Functionalization at the 5-Position: Chloromethyl Group Introduction

Halomethylation via Bromomethyl Intermediates

A detailed synthetic route for related 1,2,4-triazole derivatives involves lithiation at the 5-position followed by reaction with dibromomethane to yield 5-bromo-1-methyl-1H-1,2,4-triazole intermediates. These intermediates can be converted further to carboxylic acids and then functionalized to chloromethyl derivatives by halogen exchange or substitution reactions.

Direct Chloromethylation

While direct chloromethylation methods are less commonly reported for this compound, analogous chloromethylation can be achieved by reaction of methylated triazole carboxylic acid esters with chloromethylating agents under acidic or basic catalysis, often involving chloromethyl ethers or chloromethyl halides.

Representative Preparation Method (Stepwise)

Analytical Characterization and Research Findings

- Structural confirmation is routinely performed by elemental analysis, IR spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry, ensuring the integrity of the triazole ring and substitution pattern.

- The synthetic methods yield compounds with high purity (often >95% by HPLC), suitable for further pharmaceutical or chemical applications.

- Related derivatives have demonstrated significant biological activity, supporting the relevance of the synthetic routes for medicinal chemistry.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxamohydrazide + Formamidine Cyclization | Oxamohydrazide, formamidine salts | Mild heating | Simple, avoids toxic by-products | Multi-step precursor synthesis |

| Lithiation + Halomethylation | 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | LDA, dibromomethane, chloride source | Regioselective, versatile | Requires low temperature and inert conditions |

| Esterification + Rearrangement | Thioxamide acid ethyl ester, formylhydrazine | Heating to 160 °C | Efficient ring closure | Generates hydrogen sulfide by-product |

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce the carboxylic acid to an alcohol.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of triazole derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- The compound has shown promising results as an antimicrobial agent. In studies where derivatives of 1,2,4-triazoles were synthesized, compounds similar to 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid demonstrated effective antibacterial properties against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) .

Compound MIC (μg/mL) Target Pathogen This compound 0.25 - 2 MRSA Ciprofloxacin-Triazole Hybrid 0.046 - 3.11 Various Pathogens -

Anticancer Properties :

- Recent research indicates that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that triazoles can modulate the kallikrein-kinin signaling pathways in HeLa cervical cancer cells, suggesting their potential use in cancer therapies .

Study Focus Findings Kallikrein-Kinin System Intervention Significant antiproliferative activity observed Protein Binding Studies Strong binding to human serum albumin and immunoglobulin G

Agricultural Applications

This compound has also been explored for its potential as a fungicide and herbicide in agricultural settings. Its ability to inhibit specific enzymes involved in fungal growth makes it a candidate for developing new agrochemicals.

| Application Area | Observations |

|---|---|

| Fungicidal Activity | Effective against plant pathogens |

| Herbicidal Properties | Potential to inhibit weed growth |

Material Science Applications

The compound's unique chemical structure allows for its incorporation into polymers and other materials to enhance their properties. Research is ongoing into its use as a building block for creating functional materials with specific characteristics such as increased thermal stability or enhanced mechanical properties.

| Material Type | Potential Use |

|---|---|

| Polymers | Improved durability and resistance to degradation |

| Coatings | Enhanced protective qualities against environmental factors |

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenyl and triazole rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Heterocyclic Core Modifications

highlights the synthesis of triazole isosteres, including 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (phenyltriazole), phenylpyrazole , phenylpyrrole , and phenylfuran (Table 1). Key findings include:

- Phenyltriazole vs. Phenylpyrazole : The triazole core exhibits stronger hydrogen-bonding capacity due to its additional nitrogen atom, enhancing interactions with polar residues in enzyme active sites (e.g., cyclin groove inhibitors). Pyrazole derivatives, however, showed improved metabolic stability in pharmacokinetic studies .

- Phenylfuran : The furan oxygen atom increases polarity, improving aqueous solubility but reducing affinity for hydrophobic pockets compared to triazole derivatives .

Table 1. Comparative Binding Affinities of Heterocyclic Cores (IC₅₀ values)

| Compound | Core Structure | IC₅₀ (µM) | Target |

|---|---|---|---|

| 5-Methyl-1-phenyltriazole | 1,2,4-Triazole | 0.12 | Cyclin groove |

| Phenylpyrazole | Pyrazole | 0.45 | Cyclin groove |

| Phenylfuran | Furan | 1.2 | Cyclin groove |

| Target compound (chloromethyl) | 1,2,4-Triazole | 0.08* | Cyclin groove |

Substituent Effects

- Chloromethyl vs. Methyl : The chloromethyl group in the target compound increases lipophilicity (clogP +0.5) compared to the methyl analogue, enhancing membrane permeability and binding to hydrophobic pockets .

- Chloromethyl vs. Halogenated Derivatives : Bromine-substituted analogues (e.g., 5-bromo-1H-1,2,4-triazole-3-carboxylic acid ) exhibit stronger van der Waals interactions but lower metabolic stability due to the heavier halogen .

Enzyme Inhibition

- Xanthine Oxidoreductase (XO) Inhibition : The pyridyl-substituted analogue 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid () showed moderate XO inhibition (IC₅₀ = 1.8 µM) due to the pyridyl group’s hydrogen-bonding capacity. In contrast, the chloromethyl group in the target compound may enhance hydrophobic interactions with XO’s active site, though specific data are pending .

- Cyclooxygenase-2 (COX-2) Inhibition : Derivatives with 3-pyridyl substituents demonstrated COX-2 selectivity (SI > 50), while chloromethyl-substituted triazoles are hypothesized to improve potency through steric effects .

Anti-inflammatory Activity

The target compound’s carboxylic acid group facilitates ionic interactions with inflammatory mediators, comparable to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives , which reduced edema by 60% in carrageenan-induced rat models .

Physicochemical Properties

Table 2. Physicochemical Comparison of Key Analogues

| Compound | clogP | Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|

| Target compound (chloromethyl) | 2.1 | 0.8 | 3.2 |

| 5-Methyl-1-phenyltriazole | 1.6 | 1.2 | 3.5 |

| 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | 2.3 | 0.5 | 3.0 |

| 5-Phenyl-1-(3-pyridyl)triazole | 1.8 | 1.5 | 3.8 |

Data derived from .

Biological Activity

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1221792-24-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 237.64 g/mol. The structure features a triazole ring which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 1221792-24-0 |

| Purity | ≥95% |

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. A study evaluating various derivatives found that compounds similar to this compound showed notable inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

- Inhibition Data:

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A derivative of this compound was evaluated against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 9.27 |

| CaCo-2 (Colon Adenocarcinoma) | 2.76 |

| MCF7 (Breast Cancer) | Not specified |

These studies indicate a promising cytotoxic effect against tumor cells, suggesting that modifications to the triazole structure can lead to enhanced anticancer activity .

3. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated. Compounds in this class have shown effectiveness against various bacterial strains and fungi.

Research indicates that certain modifications in the triazole structure can improve activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Case Studies

Case Study 1: A recent study synthesized several derivatives based on the triazole framework and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that some derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin .

Case Study 2: In vitro studies on the cytotoxicity of triazole derivatives revealed selective activity against specific cancer cell lines. One compound demonstrated significant selectivity toward renal cancer cells with an IC50 value lower than other tested compounds .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted triazole precursors and carboxylic acid derivatives. For example, reacting 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives with chloromethylating agents (e.g., chloromethyl ethers or alkyl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Yields can be optimized by controlling stoichiometry (1:1 molar ratio of triazole to chloromethylating agent) and reaction temperature (80–100°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended, with characterization by IR spectroscopy (e.g., OH/NH stretches at 3242–2535 cm⁻¹) and melting point analysis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, chloromethyl CH₂ at δ 4.5–5.0 ppm) and carbon backbone.

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole and phenyl rings) and confirms regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 268.05) .

Q. What are the common synthetic impurities, and how can they be identified?

- Methodological Answer : Impurities often arise from incomplete chloromethylation (residual hydroxylmethyl intermediates) or regioisomeric byproducts. Use HPLC-PDA (C18 column, acetonitrile/water gradient) to separate and quantify impurities. Compare retention times and UV spectra with reference standards. For regioisomers, employ NOESY NMR to distinguish substituent positions on the triazole ring .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl group influence enzyme inhibitory activity?

- Methodological Answer : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl, hydroxymethyl) and evaluate SAR using in vitro assays. For example, in cyclooxygenase-2 (COX-2) inhibition studies, trifluoromethyl analogs show enhanced binding affinity due to hydrophobic interactions with the enzyme’s active site. Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions and validate with IC₅₀ values from enzyme assays .

Q. How can computational methods predict the biological activity of triazole derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from COX-2 or carbonic anhydrase inhibition assays .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes (e.g., with GROMACS) to predict binding free energies (ΔG) and residence times .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and adjust for variables (e.g., assay type, cell line differences) using statistical tools (e.g., R or Python’s SciPy).

- Orthogonal Validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding affinity, in vivo anti-inflammatory models) .

Q. How does the compound interact with indoor environmental surfaces, and what are the implications for stability studies?

- Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to study adsorption on silica or cellulose surfaces (common indoor materials). Measure degradation rates under UV light (λ = 254 nm) and humid conditions (RH = 60%). Stability is influenced by surface hydrophobicity and carboxylic acid deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.